molecular formula C28H23BrN4O4 B4338535 N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Cat. No.: B4338535
M. Wt: 559.4 g/mol
InChI Key: QAQDLTKMNBRVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with a bromo group and a methoxybenzyl ether, enhancing its chemical properties.

Preparation Methods

The synthesis of N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Etherification: The methoxybenzyl ether is introduced through a nucleophilic substitution reaction, often using methoxybenzyl chloride in the presence of a base.

    Coupling with Isonicotinamide: The final step involves coupling the quinazolinone derivative with isonicotinamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to a hydroxyl group.

    Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Scientific Research Applications

N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the bromo and methoxybenzyl groups may enhance binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide can be compared with other quinazolinone derivatives:

    N-[6-chloro-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.

    N-[6-bromo-2-{2-[(4-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide: Similar structure but with a different position of the methoxy group, which can influence its chemical properties and interactions.

    N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]nicotinamide: Similar structure but with nicotinamide instead of isonicotinamide, which may alter its biological activity and applications.

Properties

IUPAC Name

N-[6-bromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN4O4/c1-36-21-6-4-5-18(15-21)17-37-25-8-3-2-7-22(25)26-31-24-10-9-20(29)16-23(24)28(35)33(26)32-27(34)19-11-13-30-14-12-19/h2-16,26,31H,17H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQDLTKMNBRVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
Reactant of Route 2
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
Reactant of Route 3
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

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